molecular formula C20H13N3O4 B3829689 N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B3829689
M. Wt: 359.3 g/mol
InChI Key: HAYFXGOFALKLOR-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a hydroxyphenyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative and a halogenated pyridine.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is typically introduced through a nucleophilic substitution reaction, where a halogenated phenol reacts with the isoindole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the isoindole moiety can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: shares similarities with other pyridine and isoindole derivatives, such as:

Properties

IUPAC Name

N-(4-hydroxyphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-14-7-5-13(6-8-14)22-18(25)12-4-9-15-16(11-12)20(27)23(19(15)26)17-3-1-2-10-21-17/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYFXGOFALKLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 3
N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 4
N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 6
N-(4-hydroxyphenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

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